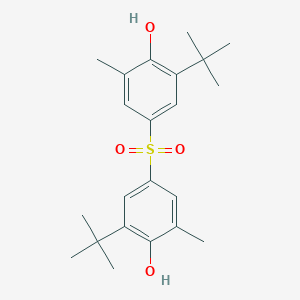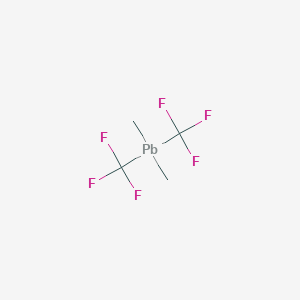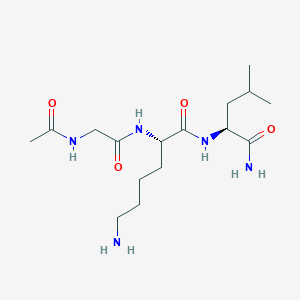
N-(2-Acrylamidoethyl)triethylammonium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Acrylamidoethyl)triethylammonium iodide: is a quaternary ammonium compound with the molecular formula CH2=CHCONHCH2CH2N(CH2CH3)3+I− and a molecular weight of 326.22 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Acrylamidoethyl)triethylammonium iodide typically involves the reaction of acrylamide with triethylamine in the presence of iodine . The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions: N-(2-Acrylamidoethyl)triethylammonium iodide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the iodide ion.
Polymerization Reactions: The acrylamide group allows the compound to undergo polymerization, forming polyacrylamide derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include and .
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) are used under controlled temperature conditions.
Major Products Formed:
Substitution Reactions: The major products include substituted ammonium compounds.
Polymerization Reactions: The major products are polyacrylamide derivatives.
Aplicaciones Científicas De Investigación
N-(2-Acrylamidoethyl)triethylammonium iodide has a wide range of applications in scientific research, including:
Chemistry: Used as a monomer in the synthesis of polyacrylamide gels for electrophoresis and chromatography.
Biology: Employed in the preparation of hydrogels for drug delivery systems and tissue engineering.
Industry: Utilized in the production of water-soluble polymers for wastewater treatment and as a flocculant.
Mecanismo De Acción
The mechanism of action of N-(2-Acrylamidoethyl)triethylammonium iodide involves its interaction with various molecular targets. The compound’s quaternary ammonium group allows it to interact with negatively charged surfaces, such as cell membranes, leading to its antimicrobial properties . Additionally, the acrylamide group enables the compound to form cross-linked networks, making it useful in hydrogel formation .
Comparación Con Compuestos Similares
- N-(2-Acrylamidoethyl)trimethylammonium chloride
- N-(2-Acrylamidoethyl)dimethylammonium bromide
Comparison: N-(2-Acrylamidoethyl)triethylammonium iodide is unique due to its iodide ion, which imparts distinct reactivity compared to its chloride and bromide counterparts. The presence of the iodide ion enhances its nucleophilicity, making it more reactive in substitution reactions .
Propiedades
Número CAS |
66456-25-5 |
|---|---|
Fórmula molecular |
C11H23IN2O |
Peso molecular |
326.22 g/mol |
Nombre IUPAC |
triethyl-[2-(prop-2-enoylamino)ethyl]azanium;iodide |
InChI |
InChI=1S/C11H22N2O.HI/c1-5-11(14)12-9-10-13(6-2,7-3)8-4;/h5H,1,6-10H2,2-4H3;1H |
Clave InChI |
XXGQPGNQRDOVCR-UHFFFAOYSA-N |
SMILES canónico |
CC[N+](CC)(CC)CCNC(=O)C=C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


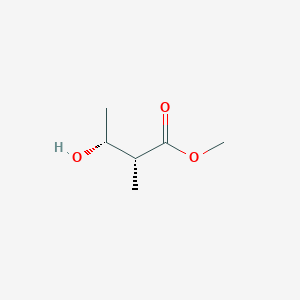
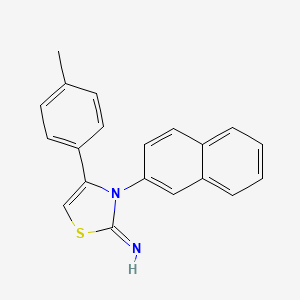

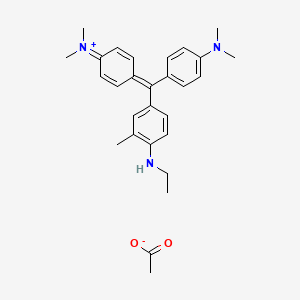

![[1,1'-Biphenyl]-4-yl bis(2,5-dimethylphenyl) phosphite](/img/structure/B14479775.png)

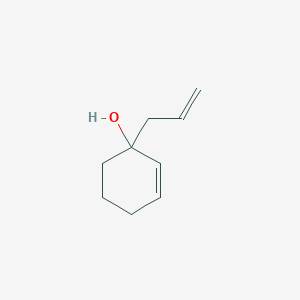
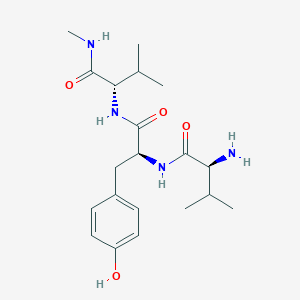

![11-methyl-11H-benzo[a]fluorene](/img/structure/B14479801.png)
